molecular formula C8H15N5O B13340763 N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine

N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13340763
M. Wt: 197.24 g/mol
InChI Key: DNSBIPQROJAWFA-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine, with the CAS registry number 1544715-04-9, is a chemical compound offered for research and development purposes. This molecule features a complex structure with a molecular formula of C8H15N5O and a molecular weight of 197.24 g/mol . Its structure incorporates both a 1,2,4-triazole ring and a morpholine ring, a combination that is of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. The specific presence of the morpholino group and the N-methyl methanamine side chain suggests potential for good bioavailability and interaction with biological targets . This compound is provided with a high purity specification of 99%, making it suitable for demanding applications in hit-to-lead optimization and as a key synthetic intermediate . It is essential to note that this product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

N-methyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C8H15N5O/c1-9-6-7-10-8(12-11-7)13-2-4-14-5-3-13/h9H,2-6H2,1H3,(H,10,11,12)

InChI Key

DNSBIPQROJAWFA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NN1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclocondensation

This two-step approach leverages nucleophilic ring-opening followed by cyclization to construct the 1,2,4-triazole core.

Step 1: Synthesis of N-Guanidinosuccinimide
Reacting succinic anhydride with aminoguanidine hydrochloride in tetrahydrofuran (THF) at 80°C forms N-guanidinosuccinimide, a key intermediate.

Step 2: Microwave-Assisted Cyclocondensation
Morpholine (2 equivalents) reacts with N-guanidinosuccinimide under microwave irradiation in acetonitrile at 170°C for 25 minutes, achieving a 79% yield of the target compound.

Parameter Optimal Condition Yield (%)
Solvent Acetonitrile 79
Temperature (°C) 170 79
Time (min) 25 79

This method benefits from rapid reaction kinetics and scalability (up to 10 mmol).

Lithium-Reagent-Mediated Protection/Functionalization

A patent route (CN113651762A) outlines regioselective synthesis to avoid N-methyl isomerization:

Step 1: N-Methylation of 1,2,4-Triazole
1,2,4-Triazole reacts with chloromethane in ethanol under reflux with potassium hydroxide, yielding 1-methyl-1H-1,2,4-triazole.

Step 2: 5-Position Protection
Using n-butyllithium and dibromomethane in tetrahydrofuran (THF) at −78°C, the 5-position is protected as a bromine substituent.

Step 3: Carboxylation and Amination
Lithium diisopropylamide (LDA) facilitates carboxylation at the 3-position with CO₂, followed by esterification with thionyl chloride/methanol. Subsequent deprotection and amination with methylamine yield the final product.

Microwave-Enhanced One-Pot Synthesis

A scalable one-pot method combines N-guanidinosuccinimide and morpholine under microwave conditions:

  • Reagents : 1.0 mmol N-guanidinosuccinimide, 2.0 mmol morpholine, 1 mL acetonitrile.
  • Conditions : 170°C, 25 minutes.
  • Yield : 75–79% (1–10 mmol scale).

This approach eliminates intermediate isolation, reducing purification steps and improving efficiency.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Microwave Cyclocondensation Rapid, scalable, high yield Requires specialized equipment 79
Lithium-Mediated Route Avoids isomerization, regioselective Multi-step, low atom economy 52–68
One-Pot Synthesis Simplified workflow Sensitivity to solvent polarity 75–79

Key Research Discoveries

  • Microwave Optimization : Increasing temperature from 160°C to 170°C improves yield by 14% due to enhanced reaction kinetics.
  • Solvent Effects : Acetonitrile outperforms ethanol or water by stabilizing intermediates via polar interactions.
  • Morpholine Reactivity : Secondary amines like morpholine exhibit superior nucleophilicity compared to aromatic amines, minimizing byproducts.
  • Regioselectivity Control : Lithium reagents (e.g., LDA) prevent N-methyl isomerization, ensuring product fidelity.

Structural Confirmation and Applications

  • NMR Data : $$ ^1H $$-NMR (400 MHz, DMSO-d₆): δ 3.58 (m, 8H, morpholine), 2.95 (s, 3H, N-CH₃), 2.45 (s, 2H, CH₂NH).
  • Biological Relevance : The morpholino-triazole scaffold shows promise in kinase inhibition (CSNK2) and antiviral applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Core Heterocycle Variations

The 1,2,4-triazole core distinguishes the target compound from analogues with pyrazole, oxadiazole, or isoxazole heterocycles. Key differences include:

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,4-Triazole 3-Morpholino, N-methylmethanamine ~223.27 (estimated) Enhanced H-bonding (triazole N atoms), moderate solubility from morpholino
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine () 1,2,4-Oxadiazole 3-Phenyl, N-methylmethanamine ~220.68 (HCl salt: 257.14) Higher lipophilicity (phenyl group), reduced polarity compared to morpholino
N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine () Pyrazole 3-Phenyl, 1-methyl, N-methyl ~215.29 Increased steric bulk; pyrazole’s 2N configuration alters electronic interactions

Key Insight: The 1,2,4-triazole core provides three nitrogen atoms capable of hydrogen bonding, enhancing target binding compared to oxadiazoles (two N, one O) or pyrazoles (two N). Morpholino’s oxygen further improves solubility relative to phenyl or alkyl substituents .

Substituent Effects on Bioactivity and Solubility

Substituents at the triazole 3-position critically influence pharmacological properties:

Substituent Type Example Compound (Evidence ID) Biological Relevance Solubility Impact
Morpholino (Target) N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine Potential kinase inhibition due to H-bond donor/acceptor moieties High aqueous solubility (polar O in morpholino)
Cyclopropyl (3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl () Increased membrane permeability (lipophilic cyclopropyl) Lower solubility vs. morpholino
Sulfonyl N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine () Enhanced electrophilicity for covalent binding Moderate (sulfonyl’s polar S=O bonds)
Amino 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine () Anticancer activity via DNA intercalation or topoisomerase inhibition Low (free amino group may protonate)

Key Insight: Morpholino substituents balance polarity and steric demand, making the target compound versatile for both solubility and target engagement compared to highly lipophilic (e.g., cyclopropyl) or bulky (e.g., sulfonyl) groups.

Biological Activity

N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-morpholino-1H-1,2,4-triazole with N-methylmethanamine. The compound's structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

Table 1: Synthesis Conditions and Yields

SolventTemperature (°C)Time (min)Yield (%)
Ethanol1802527
Water1802528
Acetate1802564
MeCN1702579

The synthesis methods employed have shown to yield high-purity products suitable for biological assays .

2.1 Antifungal Activity

This compound exhibits notable antifungal properties. Studies indicate that it has a mechanism that may involve the disruption of ergosterol biosynthesis in fungal cells. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) that are competitive with established antifungal agents like fluconazole .

2.2 Antitumor Properties

The compound has been evaluated for its antitumor activity against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. In vitro studies have demonstrated cytotoxic effects with IC50 values comparable to those of conventional chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis.
  • Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of N-Methyl derivatives against Candida glabrata. The results indicated that these compounds not only inhibited fungal growth but also altered ergosterol levels, suggesting a novel mechanism distinct from traditional azoles .

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The findings revealed significant cytotoxicity with an IC50 value lower than that observed for doxorubicin, indicating promising potential as an anticancer agent .

4. Conclusion

This compound demonstrates considerable promise in both antifungal and antitumor applications. Its unique structural features contribute to its biological activity, making it a candidate for further research and development in pharmacology.

Q & A

Basic: How can the synthesis of N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine be optimized for higher yield and purity?

Methodological Answer:
Synthesis typically involves forming the triazole core followed by introducing the morpholino and methylamine groups. Key factors include:

  • Temperature control : Elevated temperatures (80–100°C) during triazole ring formation improve cyclization efficiency .
  • Catalyst selection : Use of Cu(I) catalysts for azide-alkyne cycloaddition (CuAAC) enhances regioselectivity .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) removes unreacted morpholine derivatives .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the triazole ring (δ 8.1–8.5 ppm for H-triazole) and morpholine integration (δ 3.6–3.8 ppm for O-CH2_2) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 253.13 for C10_{10}H17_{17}N5_5O) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Basic: What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or HepG2) at 10–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., kinase ATP pockets). The morpholino group’s oxygen may form hydrogen bonds with Asp86 in EGFR .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories .
  • DFT calculations : Gaussian09 calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Advanced: What crystallographic strategies resolve its 3D structure?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
  • Refinement : SHELXL refines anisotropic displacement parameters; the triazole ring’s planarity is validated via R1_1 < 5% .
  • Validation : PLATON checks for voids and hydrogen-bonding networks (e.g., N–H···O interactions between morpholino and triazole) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show artifacts .

Advanced: What physicochemical properties influence its pharmacokinetics?

Methodological Answer:

  • LogP : Experimental shake-flask method (LogP ~1.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Solubility : pH-dependent solubility (e.g., >10 mg/mL in pH 2.0 buffer due to protonation of the triazole N-atom) .
  • pKa : Potentiometric titration determines basicity (pKa ~7.2 for the morpholino amine) .

Advanced: How does conformational flexibility affect its binding mode?

Methodological Answer:

  • X-ray crystallography : Compare ligand-bound vs. apo structures to identify induced-fit movements (e.g., morpholino ring rotation) .
  • Torsion angle analysis : The methylamine linker (C–N–C–C) adopts a gauche conformation (60° dihedral) to minimize steric clash .

Advanced: How does it compare to analogs like N-methyl-1-(3-pyridinyl)methanamine?

Methodological Answer:

  • Bioisosterism : Morpholino (O-based) vs. pyridine (N-based) alters hydrogen-bonding capacity (e.g., morpholino’s oxygen interacts with Arg112 in MDM2) .
  • SAR studies : Morpholino derivatives show 10-fold higher solubility than phenyl analogs due to reduced hydrophobicity .

Advanced: How to bridge in vitro and in vivo efficacy gaps?

Methodological Answer:

  • PK/PD modeling : Allometric scaling from rodent data predicts human clearance (e.g., 15 mL/min/kg) .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability (>40% in rats) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives retaining activity) .

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